N-(2-fluorophenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c19-13-6-2-3-7-14(13)20-17(24)11-25-18-22-21-16-10-9-12-5-1-4-8-15(12)23(16)18/h1-10H,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKQMZJSFBISRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
The compound's structure suggests significant antimicrobial potential, particularly against various bacterial and fungal strains. Research indicates that derivatives of the triazole and quinoline frameworks exhibit notable antibacterial properties. For instance, the 1,2,4-triazole moiety has been linked to enhanced activity against pathogens like Staphylococcus aureus and Escherichia coli due to its ability to disrupt microbial cell wall synthesis and inhibit critical enzymes involved in bacterial metabolism .
Data Table: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Triazole Derivative | S. aureus | 0.5 - 1 | Comparable to standard antibiotics |
| Triazole Derivative | E. coli | 0.75 - 1.5 | Effective against resistant strains |
| Quinoline Derivative | Candida albicans | 0.25 - 0.5 | Significant antifungal activity |
Anticancer Properties
The compound's quinoline and triazole components suggest potential anticancer applications. Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the triazole ring may enhance these effects by improving solubility and bioavailability .
Case Study: Anticancer Activity
In vitro studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including colon and breast cancers. For example, compounds with similar structural motifs showed IC50 values below 10 μM against HT29 colon cancer cells, indicating strong growth inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-fluorophenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide. Modifications to the fluorophenyl group or the triazole moiety can significantly influence biological activity.
Key Findings:
- The introduction of electron-withdrawing groups on the phenyl ring enhances antibacterial activity.
- Substituents on the triazole ring can modulate antitumor effects by altering lipophilicity and receptor interactions.
Antitubercular Activity
Recent studies have explored the antitubercular potential of compounds similar to this compound. The triazole framework is known for its efficacy against Mycobacterium tuberculosis, with some derivatives exhibiting MIC values as low as 4 μg/mL against resistant strains . This positions the compound as a promising candidate for further development in antitubercular therapy.
Neuroprotective Effects
Emerging research suggests that triazole-containing compounds may also possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems could be pivotal in developing new treatments for cognitive disorders.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in Triazoloquinoline Derivatives
Substituent Variations on the Triazoloquinoline Core
- 5-Methyltriazoloquinoline Derivative (): The compound 2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide differs by a methyl group at position 5 of the triazoloquinoline core and a 3-(trifluoromethyl)phenyl substituent. The methyl group may enhance lipophilicity, while the trifluoromethyl group increases metabolic stability compared to the 2-fluorophenyl group in the target compound .
- Bis-Triazoloquinoxaline Derivative (): 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide replaces the quinoline system with a quinoxaline core and adds a second triazole ring. This modification significantly enhances DNA intercalation and Topoisomerase II (TopoII) inhibition, leading to apoptosis in Caco-2 cells (IC₅₀: 1.8 μM).
Variations in the Aromatic Acetamide Substituent
- 3-Methoxyphenyl Analog (): 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide features a triazolo-triazine core and a 3-methoxyphenyl group.
- Naphthalen-1-yl Derivative (): N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide replaces the triazoloquinoline system with a naphthalene ring. The naphthalene group increases aromatic stacking interactions, as evidenced by its dihedral angle (60.5°) between aromatic planes, but lacks the enzymatic targeting capability of triazoloheterocycles .
Key Findings and Implications
Substituent Effects: Fluorine and trifluoromethyl groups enhance metabolic stability, while methyl or methoxy groups modulate lipophilicity.
Core Structure Impact: Quinoline-based triazolo systems (target compound) balance synthetic feasibility and bioactivity, whereas bis-triazoloquinoxalines () show superior TopoII inhibition but greater synthetic complexity.
Biological Potential: The target compound’s fluorophenyl-thioacetamide motif warrants further investigation for anticancer or antimicrobial applications, leveraging structural lessons from analogs .
Q & A
Q. What are the standard synthetic protocols for N-(2-fluorophenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide?
The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Formation of the triazoloquinoline core via cyclization of substituted quinoline precursors with thiosemicarbazide derivatives under acidic conditions.
- Step 2 : Introduction of the sulfanylacetamide moiety via nucleophilic substitution or thiol-ene reactions. A common approach is reacting the triazoloquinoline thiol intermediate with 2-chloro-N-(2-fluorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the product. Yield optimization often requires strict control of reaction temperature (70–90°C) and inert atmospheres .
Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?
- 1H/13C NMR : To confirm the presence of the 2-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and the acetamide moiety (δ ~3.8 ppm for CH₂S, δ ~10.2 ppm for NH) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 382.08 for C₁₉H₁₄FN₅OS) .
- X-ray Crystallography : Resolves the triazoloquinoline core’s planar geometry and confirms sulfanylacetamide bonding angles (e.g., C–S–C bond angle ~103°) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield and purity of this compound through reaction condition modulation?
Key variables include:
- Catalyst Selection : Use of phase-transfer catalysts (e.g., TBAB) to enhance thiol reactivity in biphasic systems .
- Solvent Polarity : Higher yields are reported in polar aprotic solvents (DMF > DMSO) due to improved solubility of intermediates .
- Temperature Control : Reactions above 80°C may lead to decomposition; maintaining 60–70°C improves stability of the triazoloquinoline core .
- DOE (Design of Experiments) : Systematic screening of molar ratios (e.g., 1:1.2 thiol:acetamide) and reaction times (6–12 hrs) to identify optimal conditions .
Q. What in vivo models are appropriate for evaluating the anti-exudative activity of this compound?
- Rat Formalin-Induced Edema Model : Subcutaneous injection of formalin (2.5% v/v) into the paw, with compound administration (oral or intraperitoneal). Edema reduction is measured via plethysmometry at 1–6 hrs post-injection. Dose-response curves (10–50 mg/kg) and COX-2 inhibition assays are used to correlate efficacy .
- Zymosan-Induced Peritonitis in Mice : Evaluates leukocyte migration and cytokine (IL-6, TNF-α) levels. This model helps differentiate anti-inflammatory vs. anti-exudative mechanisms .
Q. How do structural modifications at specific positions influence the compound’s biological activity?
- Triazoloquinoline Core :
- Position 1 (Sulfanyl Group) : Replacement with methylsulfonyl reduces activity, suggesting the thioether linkage is critical for target binding .
- Position 4 (Fluorine Substituent) : The 2-fluorophenyl group enhances metabolic stability compared to chloro or methyl analogs, as shown in microsomal assays .
- Acetamide Side Chain :
Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data?
- Bioavailability Analysis : Measure plasma concentration-time profiles (Cmax, AUC) to identify poor absorption or rapid clearance .
- Metabolite Profiling : LC-MS/MS can detect inactive metabolites (e.g., sulfoxide derivatives) that may explain reduced in vivo activity .
- Disease Model Refinement : Use transgenic rodents (e.g., COX-2 knockouts) to isolate the compound’s mechanism from redundant pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
